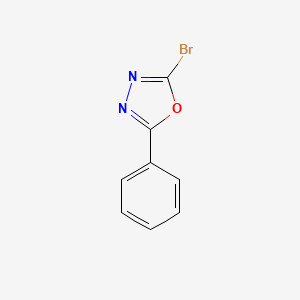
2-溴-5-苯基-1,3,4-噁二唑
描述
2-Bromo-5-phenyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-phenyl-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-phenyl-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗微生物和溶血活性
2,5-二取代的1,3,4-噁二唑,包括2-溴-5-苯基-1,3,4-噁二唑衍生物,在其抗微生物性能方面已经得到广泛研究。一项2017年的研究合成了各种衍生物,对选定的微生物种类表现出显著活性,表明它们作为抗微生物剂的潜力。此外,这些化合物表现出低毒性,使它们适合进一步的生物筛选和应用试验 (Gul et al., 2017)。
抗炎活性
一项2022年的研究突出了2,5-二取代的1,3,4-噁二唑化合物的抗炎特性。利用人类红细胞膜稳定方法,合成的几种化合物显示出显著的抗炎活性。这表明它们有潜力用于治疗炎症症状 (Santhanalakshmi et al., 2022)。
抗微生物和抗利什曼原虫活性
另一项于2020年进行的研究调查了一种含有1,3,4-噁二唑基团的化合物的抗微生物活性。该化合物对某些细菌种类的效果不佳,但对利什曼原虫表现出显著的活性。这突显了1,3,4-噁二唑衍生物在开发利什曼病治疗方法中的潜力 (Ustabaş et al., 2020)。
杀幼活性
一项2022年的研究探讨了1,3,4-噁二唑类似物的杀幼活性。结果显示对库蚊具有强大的杀幼活性,展示了这些化合物在蚊虫控制策略中的潜力 (Santhanalakshmi et al., 2022)。
抗微生物剂
一项2014年的研究合成了一系列2-巯基-5-苯基-1,3,4-噁二唑衍生物,对各种细菌和真菌菌株表现出显著的抗微生物性能。这项研究有助于开发新的抗微生物剂 (Parikh & Joshi, 2014)。
各种作用的药理评价
2018年进行的研究侧重于计算和药理潜力,评估1,3,4-噁二唑衍生物的毒性、抑制肿瘤、抗氧化剂、镇痛和抗炎作用。这项研究全面了解了这些化合物的广泛生物活性 (Faheem, 2018)。
抗糖尿病潜力
一项2018年的研究合成了各种1,3,4-噁二唑衍生物,并通过α-葡萄糖苷酶抑制测试了它们的抗糖尿病潜力。这项研究表明这些化合物在糖尿病管理中的应用 (Nazir et al., 2018)。
合成和光学性质表征
2011年的研究侧重于合成1,3,4-噁二唑衍生物并表征它们的光学非线性,具有在光电子学中的潜在应用。这项研究揭示了这些化合物在材料科学应用中的多功能性 (Chandrakantha et al., 2011)。
作用机制
Target of Action
1,3,4-oxadiazoles, the class of compounds to which it belongs, are known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
Substituents at the 2- and/or 5-positions can modulate the heterocycle’s electronic and hydrogen bond-accepting capability, while exploiting its use as a carbonyl bioisostere .
Biochemical Pathways
Some 1,3,4-oxadiazole derivatives have been reported to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a freezer, under -20°c . This information might suggest that the compound’s bioavailability could be influenced by temperature and storage conditions.
Result of Action
Some 1,3,4-oxadiazole derivatives have shown significant cytotoxicity, with dose-dependent activation and decreased cell viability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-phenyl-1,3,4-oxadiazole. For instance, storage temperature can affect the stability of the compound . Additionally, the compound’s action might be influenced by the presence of other chemical entities in its environment .
生化分析
Biochemical Properties
2-Bromo-5-phenyl-1,3,4-oxadiazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit antibacterial, antiviral, and anticancer activities . The compound interacts with enzymes such as hydrolases and oxidoreductases, inhibiting their activity and thereby affecting metabolic pathways. Additionally, 2-Bromo-5-phenyl-1,3,4-oxadiazole can bind to proteins involved in cell signaling, modulating their function and leading to altered cellular responses .
Cellular Effects
The effects of 2-Bromo-5-phenyl-1,3,4-oxadiazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic genes . Furthermore, 2-Bromo-5-phenyl-1,3,4-oxadiazole can inhibit the proliferation of bacterial cells by disrupting their cell wall synthesis and metabolic processes .
Molecular Mechanism
At the molecular level, 2-Bromo-5-phenyl-1,3,4-oxadiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound acts as an enzyme inhibitor, blocking the active sites of enzymes and preventing substrate binding . Additionally, 2-Bromo-5-phenyl-1,3,4-oxadiazole can modulate gene expression by interacting with transcription factors and influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-phenyl-1,3,4-oxadiazole change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term studies have shown that 2-Bromo-5-phenyl-1,3,4-oxadiazole can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-phenyl-1,3,4-oxadiazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit bacterial growth and tumor progression . At higher doses, 2-Bromo-5-phenyl-1,3,4-oxadiazole can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for safe and effective use.
Metabolic Pathways
2-Bromo-5-phenyl-1,3,4-oxadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and disrupted energy production . Additionally, 2-Bromo-5-phenyl-1,3,4-oxadiazole can affect the biosynthesis of nucleotides and amino acids, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Bromo-5-phenyl-1,3,4-oxadiazole is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, 2-Bromo-5-phenyl-1,3,4-oxadiazole can bind to plasma proteins, affecting its bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of 2-Bromo-5-phenyl-1,3,4-oxadiazole is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, 2-Bromo-5-phenyl-1,3,4-oxadiazole can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect energy production and apoptosis pathways .
属性
IUPAC Name |
2-bromo-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTNHCRGHQLOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585415 | |
| Record name | 2-Bromo-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51039-53-3 | |
| Record name | 2-Bromo-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B1285607.png)

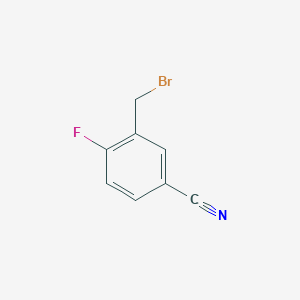
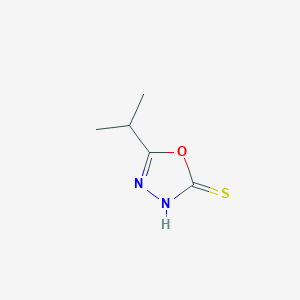

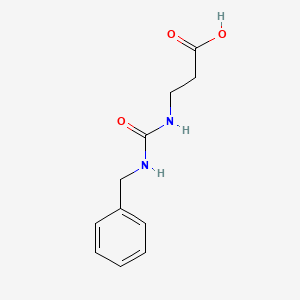
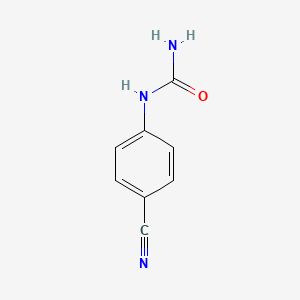
![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)



